3-(1-azepanylsulfonyl)-4-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide
Overview
Description
3-(1-azepanylsulfonyl)-4-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds with similar structural features often explores synthetic pathways and the crystal structure for understanding their properties and potential applications. For example, studies on triazole herbicides and derivatives highlight the synthesis methods and structural analysis, providing a foundation for developing new compounds with potential applications in agriculture and pharmacology. The study on "Crystal structure of cafenstrole" by Kang et al. (2015) details the structural analysis of a triazole herbicide, illustrating the importance of understanding molecular geometry for designing effective compounds (Kang, Kim, Park, & Kim, 2015).
Novel Synthetic Methods
Innovative synthetic methods for complex molecules are critical for advancing pharmaceuticals and materials science. Research by Shaabani et al. (2009) presents a novel and efficient synthesis method for tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives, showcasing the development of compounds with broad biological activities through unique condensation reactions (Shaabani, Rezayan, Keshipour, Sarvary, & Ng, 2009).
Potential Biological Activities
The exploration of biological activities is a primary focus in the development of new compounds. Research into compounds similar to "3-(1-azepanylsulfonyl)-4-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide" could lead to discovering new therapeutic agents. For instance, the study on the toxicity and anticancer activity of a new triazine antifolate (NSC 127755) by Corbett et al. (1982) demonstrates the potential for compounds with triazine structures to exhibit significant anticancer properties (Corbett, Leopold, Dykes, Roberts, Griswold, & Schabel, 1982).
properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-(1H-1,2,4-triazol-5-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN5O3S/c16-12-6-5-11(14(22)19-15-17-10-18-20-15)9-13(12)25(23,24)21-7-3-1-2-4-8-21/h5-6,9-10H,1-4,7-8H2,(H2,17,18,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYZTYARFPXAMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=NN3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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